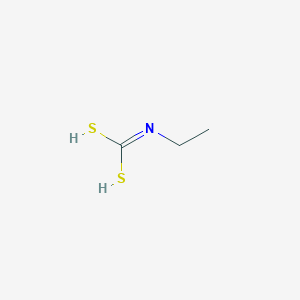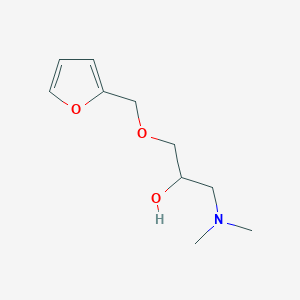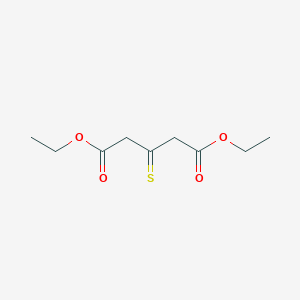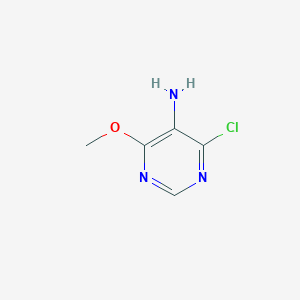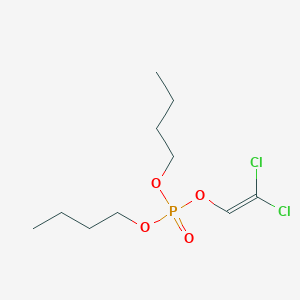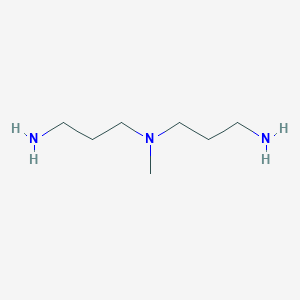
4,6-Difluoro-2,5-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoro-2,5-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4,6-difluoro-2,5-dimethylpyrimidine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleic acids. This inhibition leads to the depletion of nucleotides, which ultimately results in the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
4,6-Difluoro-2,5-dimethylpyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. This compound has also been shown to exhibit antiviral activity against a range of viruses, including influenza virus and herpes simplex virus. Additionally, 4,6-difluoro-2,5-dimethylpyrimidine has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4,6-difluoro-2,5-dimethylpyrimidine is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity for the detection of metal ions, including zinc and copper. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,6-difluoro-2,5-dimethylpyrimidine. One potential direction is the development of new synthetic methods for the preparation of this compound. Another potential direction is the study of the mechanism of action of this compound, with a focus on identifying new targets for its antitumor and antiviral activities. Additionally, the development of new derivatives of 4,6-difluoro-2,5-dimethylpyrimidine may lead to the discovery of compounds with improved properties and potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 4,6-difluoro-2,5-dimethylpyrimidine involves the reaction of 2,4-difluoroacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction takes place under reflux conditions and yields the desired product as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
4,6-Difluoro-2,5-dimethylpyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
18260-63-4 |
|---|---|
Produktname |
4,6-Difluoro-2,5-dimethylpyrimidine |
Molekularformel |
C6H6F2N2 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
4,6-difluoro-2,5-dimethylpyrimidine |
InChI |
InChI=1S/C6H6F2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3 |
InChI-Schlüssel |
CSRMECUKFDYXJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1F)C)F |
Kanonische SMILES |
CC1=C(N=C(N=C1F)C)F |
Synonyme |
Pyrimidine, 4,6-difluoro-2,5-dimethyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)




